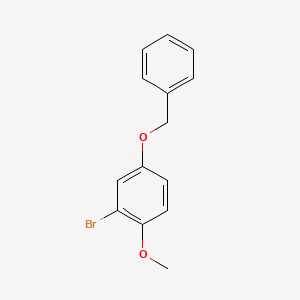

4-(苄氧基)-2-溴茴香醚

描述

4-(Benzyloxy)-2-bromoanisole, or 4-BBA, is a chemical compound used in a variety of scientific research applications. It is an alkyl bromide, and is a derivative of anisole. 4-BBA has been used in the synthesis of various functionalized molecules, and has been studied for its biochemical and physiological effects.

科学研究应用

神经滋养化合物合成

“4-(苄氧基)-2-溴茴香醚”已用于神经滋养化合物的合成。这些化合物对于神经元的生长发育和功能至关重要。例如,它已被用于(-)-塔拉美定的一种神经滋养化合物的首次对映体选择性全合成 .

巴泽多芬醋酸酯的中间体

这种化学物质作为巴泽多芬醋酸酯的制备中间体 。巴泽多芬醋酸酯是一种选择性雌激素受体调节剂 (SERM),用于绝经后妇女的激素治疗。它在制药行业中起着重要作用,用于开发与雌激素受体相关的疾病的治疗方法。

不对称合成

该化合物参与不对称合成过程。不对称合成是创建手性分子的关键方面,手性分子对于生产更有效且副作用更小的药物至关重要。

催化

“4-(苄氧基)-2-溴茴香醚”也用于催化。催化剂是在不消耗自身的情况下增加化学反应速率的物质,它们在各种工业和研究应用中至关重要。

手性构建块

它充当手性构建块,用于合成具有生物活性的化合物。手性构建块是构建药物和其他治疗剂中使用的复杂分子的基本组成部分。

脱色剂

另一个应用是作为脱色剂 。脱色剂用于化妆品和皮肤病学治疗中,以使皮肤变白并减少瑕疵和肤色不均的外观。

涤纶纤维染色

该化合物用于涤纶纤维的染色 。这种应用在纺织行业中很重要,该化合物在涤纶材料上帮助实现所需的着色和牢度。

橡胶工业

最后,“4-(苄氧基)-2-溴茴香醚”在橡胶工业中得到应用 。它可用于橡胶的生产和加工,影响最终产品的性能。

未来方向

作用机制

Target of Action

A related compound, n-[4-(benzyloxy)phenyl]glycinamide, has been found to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.

Biochemical Pathways

Benzylic compounds can influence various biochemical processes, such as oxidation and reduction reactions . These reactions can affect the function of enzymes, proteins, and other biomolecules, leading to downstream effects on cellular processes.

Result of Action

Benzylic compounds are known to undergo various reactions that can lead to changes in their structure and properties . These changes can potentially influence the compound’s interaction with its targets, leading to alterations in cellular processes.

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-2-bromoanisole can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate reactions involving benzylic compounds . Additionally, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

2-bromo-1-methoxy-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKJUKBATSWDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508217 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79352-65-1 | |

| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)